Bis(4-nitrophenyl) ethylphosphonate
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Overview
Description
Bis(4-nitrophenyl) ethylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to an ethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) ethylphosphonate typically involves the reaction of 4-nitrophenol with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) ethylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and ethylphosphonic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Hydrolysis: 4-nitrophenol, ethylphosphonic acid.
Reduction: Bis(4-aminophenyl) ethylphosphonate.
Substitution: Various substituted ethylphosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-nitrophenyl) ethylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) ethylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to DNA through intercalation, disrupting the normal function of the DNA and leading to potential therapeutic effects . Additionally, the compound’s ability to undergo hydrolysis and reduction reactions allows it to interact with various enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of an ethylphosphonate group.
Bis(4-aminophenyl) ethylphosphonate: A reduced form of bis(4-nitrophenyl) ethylphosphonate with amino groups instead of nitro groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
38873-94-8 |
---|---|
Molecular Formula |
C14H13N2O7P |
Molecular Weight |
352.24 g/mol |
IUPAC Name |
1-[ethyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H13N2O7P/c1-2-24(21,22-13-7-3-11(4-8-13)15(17)18)23-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 |
InChI Key |
LLJRTKIPFNENLF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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